2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-
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Overview
Description
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- is an organic compound that features a propargyl alcohol functional group. This compound is characterized by the presence of a silyl group attached to the propargyl alcohol, which imparts unique chemical properties and reactivity. It is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- typically involves the reaction of propargyl alcohol with a silylating agent. One common method is the reaction of propargyl alcohol with dimethyl(phenylmethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various silyl-substituted derivatives.
Scientific Research Applications
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- involves its reactivity with various chemical reagents. The silyl group enhances the stability of the propargyl alcohol and facilitates its participation in chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Propargyl Alcohol: The simplest form of propargyl alcohol without the silyl group.
3-Phenyl-2-propyn-1-ol: A similar compound with a phenyl group attached to the propargyl alcohol.
1,1-Diphenyl-2-propyn-1-ol: Contains two phenyl groups attached to the propargyl alcohol.
Uniqueness
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- is unique due to the presence of the dimethyl(phenylmethyl)silyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical synthesis processes and applications.
Properties
CAS No. |
82753-05-7 |
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Molecular Formula |
C12H16OSi |
Molecular Weight |
204.34 g/mol |
IUPAC Name |
3-[benzyl(dimethyl)silyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C12H16OSi/c1-14(2,10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,9,11H2,1-2H3 |
InChI Key |
AKTTUIOZUOOZEB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)C#CCO |
Origin of Product |
United States |
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